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Quantitative Profile of 2-Methoxyestradiol (2-ME)

The table below summarizes the key quantitative data and functional role of 2-ME at the GPER, based on

current research:

Parameter Description / Value Experimental Context / Significance

Functional
Role

GPER Agonist [1] [2] Binds to and activates GPER signaling pathways.

Binding
Affinity (Ki/ Kd)

High affinity; Kd of 3.7 nM
for [³H]2-ME binding [3]

Measured in GPER-transduced Sf9 insect cell
lysates. Indicates a strong, saturable, and reversible

binding interaction.

Relative
Potency

> Aldosterone > Estradiol
(E2) ≥ G1 [3]

Order of potency for competing for [³H]2-ME binding

in radioligand assays.

Inhibitory
Activity

IC50 of ~3 nM for ERK

phosphorylation [3]

Potent inhibitor of GPER-mediated ERK

phosphorylation, correlating with its high binding
affinity.
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Parameter Description / Value Experimental Context / Significance

Inhibitory
Activity

IC50 of ~0.3 nM for cell
proliferation [3]

Demonstrates potent anti-proliferative effects via
GPER in cellular assays.

Detailed Experimental Protocol: Radioligand Binding

The most detailed methodology found describes the technique used to confirm the direct binding of ligands,

including 2-ME, to GPER [3].

1. Cell System Preparation:

Cell Line: Spodoptera frugiperda (Sf9) insect cells.

Rationale: This system was chosen specifically to avoid interference from intrinsic mammalian
steroid-binding receptors (e.g., classical estrogen receptors, mineralocorticoid receptors).

GPER Expression: Sf9 cells were transduced with a recombinant GPER baculovirus to
engineer high expression levels of the human GPER receptor. Cells were cultured for 48 hours

post-infection before being harvested [3].

2. Membrane Preparation and Binding Assay:

Radioligand: [³H] 2-Methoxyestradiol ([³H]2-ME).
Rationale for Ligand Choice: 2-ME was selected because it is a high-potency, GPER-

selective agonist, offering advantages over other ligands like estradiol (E2) which has a lower
potency and faster off-rate, making binding studies difficult [3].

Saturation Binding: To determine the affinity (Kd) and density (Bmax) of receptors, [³H]2-ME
binding was performed at varying concentrations. The study confirmed that binding was

saturable and reversible [3].
Competition Binding: To assess the affinity of other ligands (like aldosterone, E2, G1), the

assay measured their ability to compete with [³H]2-ME for binding to GPER. This generated the
order of potency shown in the table above [3].

G Protein Coupling Validation: As a key control, the hydrolysis-resistant GTP analog,
GppNHp, was used. A reduction in high-affinity [³H]2-ME binding in the presence of GppNHp is

a classic characteristic of agonist binding to a G protein-coupled receptor, confirming the
functional integrity of the receptor in the assay system [3].

2-ME-GPER Signaling Pathway
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While the search results confirm 2-ME is a GPER agonist, a complete, specific pathway for 2-ME was not

detailed. The diagram below synthesizes the general rapid signaling pathways activated by GPER agonists,

based on the reviewed literature [1] [2] [4]. You can use this as a foundational model.
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2 2-ME (GPER Agonist)
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Cellular Outcomes:
• Modulation of Cell Proliferation

• Migration
• Gene Expression

• Metabolic Regulation

p y y
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Schematic of GPER-mediated rapid, non-genomic signaling. As a GPER agonist, 2-ME is understood to

trigger this network, influencing key cellular functions. [1] [2] [4]

Key Insights for Researchers

The data highlights several critical points for drug development:

High Potency: 2-ME exhibits superior binding affinity and functional potency at GPER compared to
other natural and synthetic ligands, including estradiol and the research agonist G1 [3].

Therapeutic Potential: GPER activation by agonists like 2-ME holds promise for treating metabolic
diseases [1] and is implicated in the progression of various cancers, making it a significant

therapeutic target [4].
Ligand Complexity: It is crucial to note that many compounds, including the ER antagonist ICI

182,780 (Fulvestrant) and the SERM 4-hydroxytamoxifen, can act as GPER agonists. This cross-talk
is a key consideration in endocrine therapy resistance [2] [4] [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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